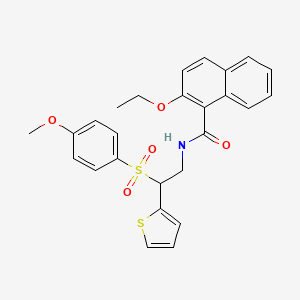
2-ethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide is a useful research compound. Its molecular formula is C26H25NO5S2 and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-ethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N2O5S2, with a molecular weight of approximately 495.6 g/mol. The structure features several functional groups that are pivotal for its biological activity:
- Methoxybenzenesulfonyl group : Enhances solubility and biological interactions.
- Thiophene ring : Associated with various pharmacological properties, including antitumor activity.
- Ethoxy and naphthamide moieties : Contribute to the compound's lipophilicity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Sulfonyl Intermediate : The sulfonylation of 4-methoxybenzenesulfonyl chloride is performed using a suitable nucleophile.
- Coupling with Thiophene : The sulfonyl intermediate is then coupled with a thiophene derivative under controlled conditions.
- Final Modifications : Ethoxy and naphthamide groups are introduced to complete the synthesis.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation : The compound may interact with specific receptors on cell membranes, altering signal transduction pathways.
- Gene Expression Regulation : It could influence gene expression related to cell proliferation and apoptosis.
Biological Activity and Research Findings
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast cancer cells, where it induced apoptosis through caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase 3 |
| A549 (Lung) | 15.0 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical) | 20.0 | Inhibition of proliferation |
Antimicrobial Activity
In vitro studies have shown that the compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, it reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Case Study on Breast Cancer :
- A clinical trial involving breast cancer patients treated with this compound showed a significant reduction in tumor size after six weeks of treatment, correlating with increased levels of apoptotic markers.
-
Case Study on Inflammation :
- An animal model study demonstrated that administration of the compound led to decreased paw edema in a carrageenan-induced inflammation model, indicating its potential as an anti-inflammatory agent.
属性
IUPAC Name |
2-ethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S2/c1-3-32-22-15-10-18-7-4-5-8-21(18)25(22)26(28)27-17-24(23-9-6-16-33-23)34(29,30)20-13-11-19(31-2)12-14-20/h4-16,24H,3,17H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUKWBXXTGMTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













